molecular formula C18H11Cl2F3N4O3S2 B2463563 2,5-dichloro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896030-95-8

2,5-dichloro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2463563
CAS No.: 896030-95-8
M. Wt: 523.33
InChI Key: MLGRZFHVYLEJLV-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide moiety, chlorine atoms at the 2- and 5-positions of the benzene ring, and a trifluoromethoxy-aniline-linked thioethyl ketone side chain.

Properties

IUPAC Name

2,5-dichloro-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O3S2/c19-9-1-6-13(20)12(7-9)15(29)25-16-26-27-17(32-16)31-8-14(28)24-10-2-4-11(5-3-10)30-18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGRZFHVYLEJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a thiadiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds with halogen substitutions, such as chlorines and trifluoromethoxy groups, enhance antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
    • In vitro studies have demonstrated that derivatives of thiadiazole exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .
  • Cytotoxicity
    • Research has indicated that certain derivatives of thiadiazole possess cytostatic properties, making them potential candidates for cancer treatment. The structural modifications on the thiadiazole ring significantly affect their cytotoxicity against various cancer cell lines .
  • Mechanism of Action
    • The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or interference with cellular processes. For instance, the presence of the thiadiazole ring is believed to facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial activity. The compound bearing a trifluoromethoxy group exhibited significant inhibition against E. coli and P. aeruginosa, suggesting that this substitution enhances the antimicrobial efficacy .
  • Study 2 : A comparative analysis of various thiadiazole derivatives showed that those with electron-withdrawing groups (like chlorine or trifluoromethoxy) had improved antibacterial properties compared to their unsubstituted counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameStructureMIC (μg/mL)Activity TypeNotes
Compound AThiadiazole Derivative32AntifungalEffective against C. albicans
Compound BChlorinated Thiadiazole25AntibacterialStrong activity against S. aureus
Compound CTrifluoromethoxy Thiadiazole42AntimicrobialBroad spectrum activity

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiadiazole and Related Derivatives

Compound Name / ID Core Structure Key Substituents Functional Groups Present Reference
Target Compound 1,3,4-Thiadiazole 2,5-Dichlorobenzamide; Trifluoromethoxyaniline-thioethyl ketone Amide, Thioether, Ketone, CF3O, Cl
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole Benzamide; Isoxazole-phenyl Amide, Isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Benzamide; Acetylpyridinyl Amide, Ketone, Pyridine
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-Thiadiazole Acetamide; Trichloroethyl Amide, CCl3
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 2,4-Difluorobenzamide; 5-Chloro-thiazole Amide, Cl, F

Key Observations :

  • The target compound’s 1,3,4-thiadiazole core is shared with compounds 6, 8a, and 4.1, but differs from the 1,3-thiazole in .
  • Electron-withdrawing groups (Cl, CF3O) in the target compound may enhance metabolic stability compared to non-halogenated analogs like compound 6 .
  • The thioethyl ketone side chain in the target compound is unique; similar ketone-containing derivatives (e.g., 8a) exhibit strong IR absorption bands at ~1670–1700 cm⁻¹ for C=O stretches .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound ID Melting Point (°C) IR (C=O Stretches, cm⁻¹) Key NMR Signals (δ, ppm) Yield (%) Reference
6 160 1606 7.36–7.72 (m, Ar-H); 8.13 (d, J=8 Hz, isoxazole) 70
8a 290 1679, 1605 2.49 (s, CH3); 8.39 (d, J=8 Hz, ArH) 80
4.1 503–504 1670 1.91 (s, CH3); 7.52–7.94 (m, C6H5) 97.4
Not reported Not reported 7.52–7.94 (m, C6H5); 10.68 (s, NH) Not given

Analysis :

  • Melting Points : Thiadiazole derivatives with rigid aromatic substituents (e.g., 8a) exhibit higher melting points (~290°C) compared to less substituted analogs (e.g., 6 at 160°C) due to enhanced crystallinity . The target compound’s trifluoromethoxy and dichloro groups may similarly elevate its melting point.
  • IR Spectroscopy : The target compound’s amide and ketone groups are expected to show C=O stretches near 1670–1690 cm⁻¹, consistent with compounds 8a and 4.1 .
  • NMR : Aromatic protons in the dichlorobenzamide moiety may resonate at δ 7.5–8.5 ppm, analogous to signals in compounds 6 and 8a .

Comparison :

  • The target compound likely requires multistep synthesis , including cyclization (e.g., using H2SO4 as in ) and nucleophilic substitution for introducing the trifluoromethoxy-aniline group .
  • Yields : Cyclization reactions (e.g., for 4.1) achieve high yields (>95%), whereas condensations (e.g., compound 6) are less efficient (70%) .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The compound is synthesized via multi-step reactions, typically involving:

  • Amide coupling : Reacting a thiadiazol-2-amine derivative with a benzoyl chloride group under reflux in solvents like ethanol or THF, with triethylamine as a base (to neutralize HCl byproducts) .
  • Thioether formation : Introducing the thiol group to the thiadiazole ring via nucleophilic substitution, often requiring anhydrous conditions to prevent hydrolysis .
  • Purification : Recrystallization from solvents like methanol or ethanol, monitored by TLC (e.g., chloroform:acetone, 3:1) to confirm purity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the presence of the trifluoromethoxy group (δ ~4.3 ppm for adjacent protons) and amide protons (δ ~10 ppm) .
  • IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide and thiadiazole moieties .
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between thiadiazole N and amide H), critical for confirming stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiadiazole rings) impact bioactivity?

  • Trifluoromethoxy group : Enhances metabolic stability and membrane permeability due to its electron-withdrawing properties, as seen in COX-II inhibitors with similar substituents .
  • Thiadiazole core : The sulfur-rich structure facilitates interactions with enzyme active sites (e.g., via hydrogen bonding with cysteines), as demonstrated in docking studies of thiazole derivatives .
  • Chloro substituents : Increase lipophilicity, potentially improving binding to hydrophobic pockets in target proteins .

Q. What experimental strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized thioamides) formed due to incomplete ring closure under suboptimal acid catalysis .
  • Optimization : Adjust sulfuric acid concentration ( used 10–15 mL concentrated H₂SO₄ for cyclization) or reaction time (24–48 hours) to suppress side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing aggregation and side reactions .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced target specificity?

  • Docking protocols : Use AutoDock Vina to simulate binding to targets like COX-II, focusing on interactions between the thiadiazole sulfur and catalytic residues (e.g., Tyr 385) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃O) with inhibitory activity to prioritize synthetic targets .

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